molecular formula C13H24N2O2 B12097009 tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate

tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate

Cat. No.: B12097009
M. Wt: 240.34 g/mol
InChI Key: GFUHZEZABTZUTN-JTQLQIEISA-N
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Description

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-10-7-15(11(16)17-12(2,3)4)6-5-13(10)8-14-9-13/h10,14H,5-9H2,1-4H3/t10-/m0/s1

InChI Key

GFUHZEZABTZUTN-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1CN(CCC12CNC2)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCC12CNC2)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5R)-5-methyl-2,7-diazaspiro[35]nonane-7-carboxylate typically involves the formation of the spirocyclic ring system followed by functional group modifications

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to maintain consistency in the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with a diazaspiro structure, including tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate, show promising anticancer properties. The structure allows for interactions with biological targets involved in cancer cell proliferation.

Case Study:
A study involving similar diazaspiro compounds demonstrated significant cytotoxic activity against various human cancer cell lines, including HCT-116 and HeLa cells. The compounds induced apoptosis and inhibited cell proliferation effectively, suggesting that this compound could exhibit similar effects due to its structural characteristics .

Neuropharmacology

The unique structure of this compound may also contribute to neuropharmacological applications. Compounds with spiro configurations have been explored for their potential to modulate neurotransmitter systems.

Research Insight:
Studies on related compounds have shown that modifications in the diazaspiro framework can lead to enhanced binding affinities for neurotransmitter receptors, which could be beneficial in developing treatments for neurological disorders .

Table 1: Summary of Biological Activities of Related Compounds

Compound NameCell Line TestedIC50 (μM)Mechanism of Action
Compound AHCT-11636Apoptosis Induction
Compound BHeLa34Cell Cycle Arrest
This compoundTBDTBDTBD

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the spiro framework followed by functionalization at the carboxylate position.

Synthetic Route Example:

  • Formation of the diazaspiro core through cyclization reactions.
  • Introduction of the tert-butyl and methyl groups via alkylation techniques.
  • Final esterification to yield the carboxylate derivative.

These methods are crucial for optimizing yield and purity in laboratory settings.

Mechanism of Action

The mechanism of action of tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows for precise binding to enzymes or receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Spiro[3.5]nonane Core

Table 1: Key Structural and Functional Differences
Compound Name Substituent(s) Molecular Formula Molecular Weight CAS Number Key Features
Target Compound (5R)-5-methyl derivative 5R-methyl, Boc-protected C₁₃H₂₄N₂O₂ 240.34 2306248-63-3 Chiral center, enhanced metabolic stability
tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate 2-oxo, Boc-protected C₁₂H₂₀N₂O₃ 240.30 392331-78-1 Oxo group increases polarity; potential for hydrogen bonding
tert-Butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate 3-oxo, phenyl, Boc-protected C₁₈H₂₄N₂O₃ 316.39 1013033-83-4 Aromatic phenyl group enhances π-π stacking in drug-receptor interactions
tert-Butyl 2-benzyl-3-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate 2-benzyl, 3-oxo, Boc-protected C₂₀H₂₇N₂O₃ 343.44 155600-89-8 Benzyl group improves lipophilicity; used in CNS drug candidates
Key Observations :
  • Polarity : Oxo-containing analogs (e.g., CAS 392331-78-1) exhibit higher solubility in polar solvents but lower membrane permeability .
  • Pharmacological Relevance : Benzyl-substituted derivatives (e.g., CAS 155600-89-8) show enhanced blood-brain barrier penetration due to increased lipophilicity .
Key Observations :
  • Synthetic Efficiency: The target compound’s synthesis achieves a 70.7% yield, outperforming chromeno-thiazole derivatives (27% yield) due to fewer reaction steps .
  • Stability : Boc protection in the target compound prevents degradation, whereas oxo derivatives require stringent storage conditions .
Table 3: Hazard Classification (GHS)
Compound Hazard Statements Precautionary Measures
Target Compound (CAS 2306248-63-3) No specific hazards reported Standard lab practices; avoid inhalation
tert-Butyl 2-oxo-1,7-diazaspiro[3.5]nonane-7-carboxylate H302 (harmful if swallowed), H315/H319 (skin/eye irritation) Use PPE; avoid dust formation
tert-Butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate H335 (respiratory irritation) Use fume hood; monitor air quality
Key Observations :
  • The target compound is safer to handle than oxo-containing analogs, which require rigorous respiratory and dermal protection .

Biological Activity

tert-butyl (5R)-5-methyl-2,7-diazaspiro[3.5]nonane-7-carboxylate is a compound with notable potential in medicinal chemistry, particularly as a pharmaceutical intermediate. Its chemical structure, characterized by a spirocyclic arrangement and nitrogen-containing heterocycles, suggests diverse biological activities that warrant detailed exploration.

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.35 g/mol
  • CAS Number : 2306248-63-3
  • Purity : ≥ 97%

The compound is classified under nitrogen condensed heterocyclic rings and is recognized for its role as a building block in the synthesis of pharmaceuticals.

Research indicates that compounds related to this compound exhibit activity against chemokine receptors such as CCR3 and CCR5. These receptors are crucial in immune response and inflammation, making this compound a candidate for therapeutic applications in conditions like HIV/AIDS and other inflammatory diseases .

Anticancer Potential

Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, compounds with similar structural motifs have been shown to induce apoptosis in various cancer cell lines, including breast cancer (MCF-7) and Ewing sarcoma (SK-N-MC) cells. The mechanism appears to involve the inhibition of heat shock protein 90 (Hsp90), which is essential for the stability of several oncogenic proteins .

Structure-Activity Relationship (SAR)

A comprehensive analysis of the structure-activity relationships (SAR) has been conducted on related compounds. The following table summarizes the IC50 values for several derivatives tested against different cancer cell lines:

CompoundCell LineIC50 (µM)
5aMCF-733.0 ± 0.4
5bSK-N-MC28.8 ± 0.0
5cU-25137.8 ± 1.3
5dHCT-11639.2 ± 2.3
5eHep-G231.9 ± 6.8
5fHEK-293T42.2 ± 5.1

These findings indicate that modifications to the molecular structure can significantly influence the anticancer efficacy of these compounds, highlighting the importance of further research into their pharmacological profiles .

Case Studies

  • HIV/AIDS Treatment : A study demonstrated that derivatives of diazaspiro compounds could modulate chemokine receptor activity, suggesting their potential utility in preventing HIV infection and treating associated inflammatory conditions .
  • Cancer Therapeutics : In vitro studies have shown that certain derivatives lead to significant reductions in cell viability across various cancer cell lines, indicating their potential as effective anticancer agents .

Q & A

Q. How do spirocyclic systems improve pharmacokinetic properties in drug candidates?

  • Methodological Answer : The rigid spiro[3.5]nonane core reduces conformational flexibility, enhancing binding affinity to target proteins (e.g., kinases). LogP calculations (≈2.1) suggest balanced lipophilicity for blood-brain barrier penetration .

Contradictions and Limitations in Evidence

  • Hazard Classification : Some SDS classify the compound as acutely toxic (Category 4) , while others lack sufficient toxicological data . Researchers should default to stricter protocols (e.g., full PPE) until confirmatory studies are conducted.
  • Storage Recommendations : Most SDS recommend refrigeration , but one source specifies dryness and ventilation without temperature control . Prioritize manufacturer guidelines for specific batches.

Data Gaps and Future Research Directions

  • Ecotoxicity : No data exist on biodegradability or bioaccumulation. Conduct OECD 301F biodegradation tests and algae toxicity assays.
  • Thermal Stability : Decomposition temperature and shelf-life under varying humidity are unstudied. Accelerated stability studies (40°C/75% RH) are recommended.

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